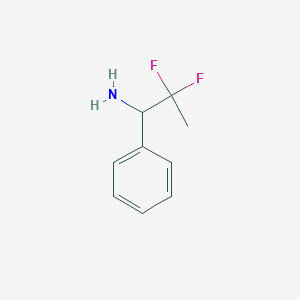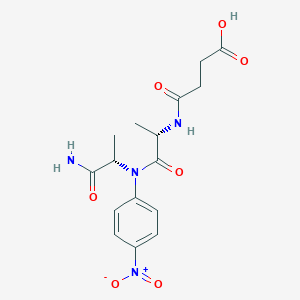
4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid is a complex organic compound characterized by its intricate structure and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the reaction of 4-nitrophenyl derivatives with amino acids under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound for research and commercial purposes.
Analyse Des Réactions Chimiques
Types of Reactions
4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group results in the formation of amino derivatives, while oxidation can lead to the formation of oxides.
Applications De Recherche Scientifique
4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl formate: Known for its use in selective formylation reactions.
4-Nitrophenyl acetate: Commonly used in esterification reactions.
4-Nitrophenyl phosphonic acid: Utilized in various organic synthesis applications.
Uniqueness
4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid is unique due to its specific structure, which allows for versatile reactivity and a wide range of applications. Its ability to undergo multiple types of chemical reactions and its potential in various scientific fields make it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C16H20N4O7 |
|---|---|
Poids moléculaire |
380.35 g/mol |
Nom IUPAC |
4-[[(2S)-1-(N-[(2S)-1-amino-1-oxopropan-2-yl]-4-nitroanilino)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H20N4O7/c1-9(18-13(21)7-8-14(22)23)16(25)19(10(2)15(17)24)11-3-5-12(6-4-11)20(26)27/h3-6,9-10H,7-8H2,1-2H3,(H2,17,24)(H,18,21)(H,22,23)/t9-,10-/m0/s1 |
Clé InChI |
PQCLCGVFQSOVSN-UWVGGRQHSA-N |
SMILES isomérique |
C[C@@H](C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](C)C(=O)N)NC(=O)CCC(=O)O |
SMILES canonique |
CC(C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(C)C(=O)N)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


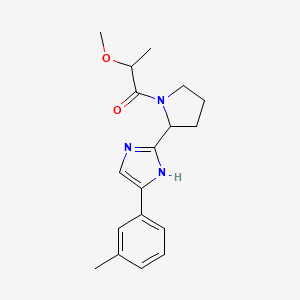
![3-(5-((4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12971276.png)
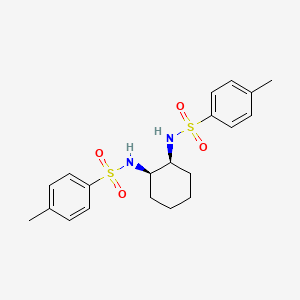
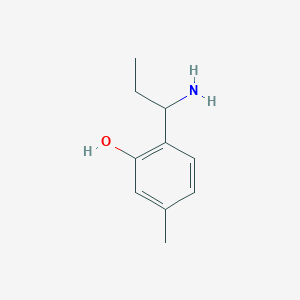
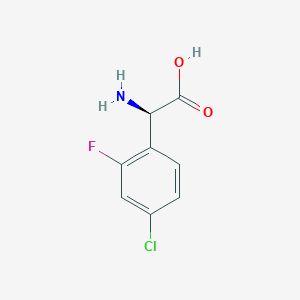
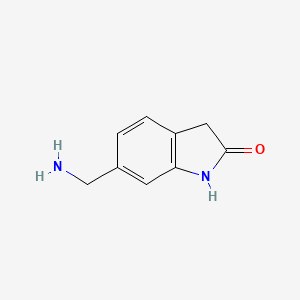
![7-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B12971320.png)
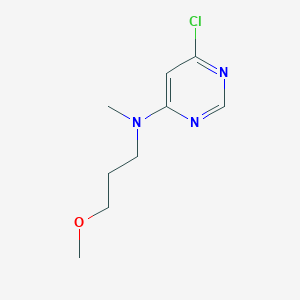
![2-Chloro-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B12971331.png)
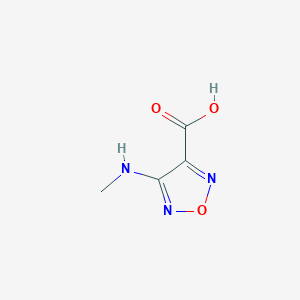
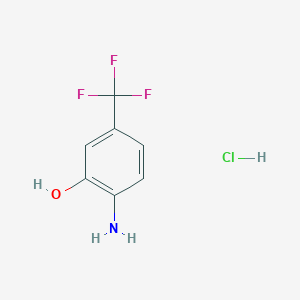
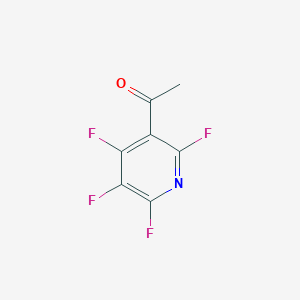
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B12971359.png)
